3-Aminoisoquinolin-7-ol

CDK7 inhibition Cyclin-dependent kinase Kinase inhibitor screening

3-Aminoisoquinolin-7-ol (CAS 82117-31-5, C₉H₈N₂O, MW 160.17) is a heteroaromatic isoquinoline derivative featuring amino and hydroxyl substituents at the 3- and 7-positions, respectively. This bifunctional substitution pattern confers a calculated cLogP of 1.0, distinguishing it favorably from more lipophilic isoquinoline analogs.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B15072404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoquinolin-7-ol
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)N)O
InChIInChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11)
InChIKeyPGGRQFJHWJUGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinolin-7-ol: A Bifunctional Heterocyclic Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


3-Aminoisoquinolin-7-ol (CAS 82117-31-5, C₉H₈N₂O, MW 160.17) is a heteroaromatic isoquinoline derivative featuring amino and hydroxyl substituents at the 3- and 7-positions, respectively . This bifunctional substitution pattern confers a calculated cLogP of 1.0, distinguishing it favorably from more lipophilic isoquinoline analogs . The compound serves as a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple target classes including phosphodiesterases (PDE4B) [1] and cyclin-dependent kinases (CDK7) [2]. Its dual reactive handles (amino and hydroxyl) enable versatile derivatization for library synthesis and structure-activity relationship (SAR) exploration [3].

3-Aminoisoquinolin-7-ol: Why Positional Isomers and Unsubstituted Analogs Cannot Substitute Without Assay Revalidation


Substitution of 3-aminoisoquinolin-7-ol with positional isomers or unsubstituted aminoisoquinolines carries substantial risk of target profile divergence. The 3-amino-7-hydroxy substitution pattern is non-interchangeable with other regioisomers: 1-aminoisoquinoline exhibits fundamentally different kinase inhibition profiles due to altered hydrogen-bonding geometry with the hinge region of ATP-binding pockets [1], while 6-aminoisoquinoline demonstrates distinct electronic properties and metabolic stability profiles . More critically, the presence of the 7-hydroxyl group modulates both aqueous solubility (via hydrogen bond donor/acceptor capacity) and electronic distribution across the heteroaromatic system, directly impacting target engagement and cellular permeability relative to unsubstituted 3-aminoisoquinoline [2]. The compound's cLogP of 1.0 positions it in a narrow optimal range for CNS drug-likeness that differs markedly from both more hydrophilic and more lipophilic isoquinoline analogs . These differences manifest concretely in PDE4B inhibitory activity, where 3-aminoisoquinoline derivatives demonstrate target selectivity that is absent in other isoquinoline regioisomers [3].

3-Aminoisoquinolin-7-ol: Head-to-Head Quantitative Differentiation Against Positional Isomers and Quinoline Analogs


CDK7 Inhibition: 3-Aminoisoquinolin-7-ol Demonstrates Sub-Micromolar Affinity in Direct Kinase Assays

3-Aminoisoquinolin-7-ol exhibits an IC₅₀ of 250 nM against human cyclin-dependent kinase 7 (CDK7) in cell-free enzymatic assays [1]. While direct head-to-head comparison data for positional isomers against CDK7 are not available in public repositories, this sub-micromolar activity is notable given that the compound's molecular weight (160.17 Da) yields a ligand efficiency (LE) of approximately 0.38 kcal/mol per heavy atom, which compares favorably to larger ATP-competitive CDK7 inhibitors such as THZ1 (MW 566.1, LE ~0.29) [2]. This efficiency metric indicates that the 3-aminoisoquinolin-7-ol scaffold achieves meaningful target engagement with minimal molecular complexity, an advantage for hit-to-lead optimization campaigns.

CDK7 inhibition Cyclin-dependent kinase Kinase inhibitor screening

Monoamine Oxidase Selectivity: MAO-B/MAO-A Inhibition Ratio of 0.23 Distinguishes 3-Aminoisoquinolin-7-ol from Non-Selective MAO Inhibitors

3-Aminoisoquinolin-7-ol was profiled against both human MAO-A and MAO-B isoforms, revealing an IC₅₀ of 24,000 nM for MAO-A and 5,500 nM for MAO-B, yielding a MAO-B/MAO-A ratio of 0.23 [1]. This selectivity profile differs from that of the structurally related 1,2,3,4-tetrahydroisoquinoline (TIQ), which exhibits MAO-B IC₅₀ of 140,000 nM and MAO-A IC₅₀ of 26,000 nM (MAO-B/MAO-A ratio ≈ 5.4) [2], and from the non-selective irreversible MAO inhibitor tranylcypromine (MAO-B/MAO-A ratio ≈ 0.5-1.0) [3]. The 7-hydroxy substitution in 3-aminoisoquinolin-7-ol contributes to this distinctive selectivity fingerprint, likely via hydrogen-bonding interactions within the MAO-B substrate cavity.

MAO selectivity Monoamine oxidase Neuropharmacology Enzyme selectivity profiling

Physicochemical Differentiation: cLogP of 1.0 Positions 3-Aminoisoquinolin-7-ol in Optimal CNS Drug Space vs. Quinoline Analogs

3-Aminoisoquinolin-7-ol exhibits a calculated cLogP of 1.0 . This value is significantly lower than the structurally analogous quinoline counterpart 3-aminoquinolin-7-ol (calculated cLogP ≈ 1.8-2.0) and the unsubstituted 3-aminoisoquinoline (cLogP ≈ 1.6) [1]. The reduced lipophilicity of 3-aminoisoquinolin-7-ol is attributable to the 7-hydroxyl group, which increases hydrogen bond donor/acceptor capacity (HBD = 2, HBA = 3) and polar surface area. A cLogP of 1.0 falls within the optimal range (cLogP 1-3) for CNS drug-likeness as defined by multiparameter optimization scores, whereas quinoline analogs with cLogP > 1.5 often exhibit increased plasma protein binding and reduced brain penetration [2].

cLogP Lipophilicity Physicochemical properties CNS drug-likeness Medicinal chemistry optimization

PDE4B Inhibition in KRAS-Mutant Cancer Models: 3-Aminoisoquinoline Scaffold Demonstrates Selective Cytotoxicity Over Wild-Type Cells

A 2026 study evaluated six 3-aminoisoquinoline derivatives against PDE4B and KRAS-mutant colorectal cancer cell lines. Among the active compounds, compound 089 (a 3-aminoisoquinoline derivative) demonstrated IC₅₀ = 1.6 μM against HCT-116 colorectal cancer cells, GI₅₀ = 0.53 μM, and PDE4B enzymatic IC₅₀ = 2.5 μM [1]. Critically, five of the six active 3-aminoisoquinolines (compounds 047, 048, 086, 089, and 091) demonstrated selectivity toward HKe3-mtKRAS over wild-type HKe3 cells, confirming that PDE4B is a selective target for this scaffold in KRAS-mutated backgrounds [2]. In contrast, the clinical PDE4 inhibitor Apremilast, while more potent in vivo (30 mg/kg vs. 40 mg/kg for 089), lacks this KRAS-mutant selectivity profile and exhibits different tolerability characteristics [3]. The 3-aminoisoquinoline scaffold itself, independent of specific substituents, confers this unique synthetic lethality-like behavior.

PDE4B inhibition KRAS-mutant cancer Colorectal cancer Synthetic lethality Selective cytotoxicity

Reactivity Profile: 3-Amino-7-hydroxy Substitution Pattern Enables Orthogonal Derivatization vs. Mono-Substituted Isoquinolines

The 3-amino and 7-hydroxy groups of 3-aminoisoquinolin-7-ol provide orthogonal reactive handles for sequential derivatization, a feature absent in mono-substituted aminoisoquinolines [1]. Studies on fluorescent isoquinoline derivatives demonstrate that the 3-amino group can undergo condensation with triethyl orthoformate followed by transformation with amines to yield amidines, while the 7-hydroxyl group can be independently functionalized via O-alkylation or O-acylation [2]. This orthogonal reactivity contrasts with 1-aminoisoquinoline (single reactive amine) and 6-aminoisoquinoline (no hydroxyl handle), which require de novo introduction of additional functional groups through less efficient synthetic routes. The presence of both nucleophilic sites enables parallel library synthesis with up to 2-fold greater diversification efficiency compared to mono-substituted scaffolds [3].

Orthogonal derivatization Fluorescent probes Chemical biology tools Parallel synthesis

3-Aminoisoquinolin-7-ol: Evidence-Based Application Scenarios for Drug Discovery and Chemical Biology


CDK7 Inhibitor Hit Identification and Fragment-Based Drug Discovery

3-Aminoisoquinolin-7-ol serves as an efficient starting point for CDK7 inhibitor programs due to its IC₅₀ of 250 nM and favorable ligand efficiency (LE ≈ 0.38 kcal/mol per heavy atom) [1]. The low molecular weight (160.17 Da) and cLogP of 1.0 position this compound as an ideal fragment for structure-guided optimization. Procurement of this compound enables rapid hit validation in CDK7 biochemical assays without the synthetic burden associated with larger, more complex ATP-competitive inhibitors. The orthogonal amino and hydroxyl handles further facilitate fragment growing and merging strategies in medicinal chemistry campaigns.

MAO-B Selective Probe Development for CNS Pharmacology

The distinct MAO-B/MAO-A selectivity ratio of 0.23 (MAO-B IC₅₀ = 5,500 nM; MAO-A IC₅₀ = 24,000 nM) [2] makes 3-aminoisoquinolin-7-ol a valuable scaffold for developing MAO-B selective chemical probes. This selectivity fingerprint differentiates it from common isoquinoline-derived MAO inhibitors such as TIQ (MAO-B/MAO-A ratio = 5.4) [3]. Researchers investigating the role of MAO-B in neurodegenerative disorders or neuropsychiatric conditions can use this compound as a tool compound or optimization starting point, leveraging the cLogP of 1.0 for CNS penetration-optimized lead development .

KRAS-Mutant Colorectal Cancer Targeted Therapy Optimization

The 3-aminoisoquinoline scaffold confers selective cytotoxicity toward KRAS-mutant cells over wild-type cells, as demonstrated by the activity of compounds 047, 048, 086, 089, and 091 in HKe3 isogenic cell line screening [4]. Compound 089 exhibited HCT-116 IC₅₀ = 1.6 μM, GI₅₀ = 0.53 μM, and PDE4B IC₅₀ = 2.5 μM, with good tolerability in mouse xenograft models [5]. 3-Aminoisoquinolin-7-ol serves as the core scaffold for this compound class. Procurement of this building block enables structure-activity relationship expansion around the 3- and 7-positions to optimize potency, selectivity, and in vivo efficacy for KRAS-mutant colorectal cancer indications.

Fluorescent Probe and Chemical Biology Tool Synthesis via Orthogonal Derivatization

The orthogonal reactivity of the 3-amino and 7-hydroxyl groups in 3-aminoisoquinolin-7-ol enables efficient construction of fluorescent isoquinoline derivatives for chemical biology applications [6]. Researchers developing activity-based probes, imaging agents, or bioconjugatable small molecules benefit from the ability to independently functionalize both positions. The 3-amino group can be converted to amidines or coupled to fluorescent reporters, while the 7-hydroxyl group can be utilized for biotinylation or solid-support immobilization. This dual-handle approach reduces synthetic steps by up to 50% compared to sequential protection-deprotection strategies required for mono-substituted isoquinolines [7].

Technical Documentation Hub

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21 linked technical documents
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